molecular formula C18H17F3N4O2S B2570618 2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1210475-10-7

2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No.: B2570618
CAS No.: 1210475-10-7
M. Wt: 410.42
InChI Key: GVPQNWAHDQOGGO-UHFFFAOYSA-N
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Description

2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a complex organic compound featuring a benzimidazole core linked to a piperazine ring, which is further substituted with a trifluoromethylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Piperazine Ring: The benzimidazole core is then reacted with piperazine, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Attachment of the Trifluoromethylphenylsulfonyl Group: This step involves the reaction of the piperazine derivative with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols can replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. Its benzimidazole core is known for its bioactivity, including antimicrobial and anticancer properties.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The trifluoromethyl group enhances the metabolic stability and bioavailability of the compound, making it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.

    2-(4-((3-Methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole: The methyl group instead of trifluoromethyl alters the compound’s electronic properties and reactivity.

Uniqueness

The presence of the trifluoromethyl group in 2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O2S/c19-18(20,21)13-4-3-5-14(12-13)28(26,27)25-10-8-24(9-11-25)17-22-15-6-1-2-7-16(15)23-17/h1-7,12H,8-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPQNWAHDQOGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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